2-amino-N,N-diethylpropanamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

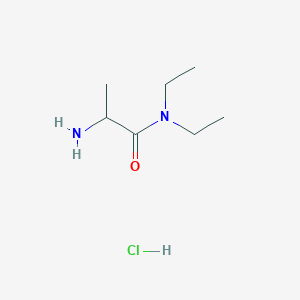

2-amino-N,N-diethylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKCYESHILXJAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-N,N-diethylpropanamide Hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-amino-N,N-diethylpropanamide hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The presented synthetic route is a robust three-step process commencing with the commercially available amino acid, L-alanine. This process involves the strategic application of a tert-butyloxycarbonyl (Boc) protecting group, followed by a carbodiimide-mediated amide bond formation with diethylamine, and culminating in a selective deprotection and concurrent hydrochloride salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying scientific rationale for each procedural step, ensuring both reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

This compound is a derivative of the natural amino acid L-alanine, featuring a diethylamide moiety in place of the carboxylic acid. This structural modification imparts unique physicochemical properties, making it a person of interest as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of a chiral center originating from L-alanine underscores the importance of a synthetic route that preserves stereochemical integrity.

The synthesis of amides from amino acids presents a fundamental challenge: the presence of both a nucleophilic amine and an electrophilic carboxylic acid in the same molecule. Direct amidation by heating an amino acid with an amine is generally not feasible due to the formation of a stable carboxylate-ammonium salt and potential polymerization. Therefore, a strategic approach involving the protection of the amine, activation of the carboxylic acid, and subsequent deprotection is necessary.

This guide details a reliable and scalable three-step synthesis:

-

N-Terminal Protection: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the basic and nucleophilic conditions of the subsequent amidation step and its facile removal under acidic conditions.[1]

-

Amide Coupling: The carboxylic acid of N-Boc-L-alanine is activated using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as N-hydroxysuccinimide (HONSu). This activated intermediate then readily reacts with diethylamine to form the desired amide bond.

-

Deprotection and Hydrochloride Salt Formation: The Boc protecting group is removed from the N,N-diethylalaninamide intermediate using a solution of hydrogen chloride (HCl) in an anhydrous solvent, typically 1,4-dioxane. This single step efficiently deprotects the amine and concurrently forms the stable hydrochloride salt of the final product.[2]

This strategic sequence ensures a high-yielding and clean conversion with excellent preservation of the stereochemical integrity of the chiral center.

Visualized Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)

This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol:

-

Suspend L-alanine (1.0 eq) in a mixture of water and tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.[3]

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add sodium hydroxide (1.5 eq) to the cooled suspension.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) to the reaction mixture.

-

Remove the ice bath and stir the resulting solution at room temperature for 17 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and wash with petroleum ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of approximately 1 with a 4 M HCl aqueous solution.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(tert-Butoxycarbonyl)-L-alanine as a colorless oil or white solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-2-amino-N,N-diethylpropanamide

This step involves the coupling of the protected amino acid with diethylamine using DCC as a coupling agent and HONSu as an additive to suppress side reactions and improve efficiency.

Protocol:

-

Dissolve N-Boc-L-alanine (1.0 eq) and N-hydroxysuccinimide (HONSu, 1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

In a separate flask, dissolve diethylamine (1.2 eq) in anhydrous DCM.

-

Cool the diethylamine solution to 0°C and add it dropwise to the reaction mixture containing the activated N-Boc-L-alanine.

-

Stir the reaction mixture overnight at room temperature.

-

Filter off the precipitated DCU and wash the filter cake with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with a 5% citric acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-2-amino-N,N-diethylpropanamide. The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

This final step involves the acid-catalyzed removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt.

Protocol:

-

Dissolve the N-Boc-2-amino-N,N-diethylpropanamide (1.0 eq) from the previous step in a minimal amount of anhydrous 1,4-dioxane.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (a significant excess, e.g., 5-10 eq) at room temperature with stirring.[2]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and washed with fresh diethyl ether to remove any organic impurities.

-

Dry the resulting white solid under vacuum to yield the final product, this compound.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | L-Alanine | (Boc)₂O, NaOH | N-Boc-L-Alanine | >95 |

| 2 | N-Boc-L-Alanine | Diethylamine, DCC, HONSu | N-Boc-2-amino-N,N-diethylpropanamide | 80-90 |

| 3 | N-Boc-2-amino-N,N-diethylpropanamide | 4M HCl in Dioxane | This compound | >90 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound from L-alanine. The use of a Boc protecting group in conjunction with DCC/HONSu-mediated coupling ensures a high-yielding amidation while preserving the stereochemical integrity of the starting material. The final deprotection and salt formation step is clean and straightforward. This guide serves as a valuable resource for researchers requiring this and structurally similar chiral building blocks for their work in drug discovery and development.

References

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). National Center for Biotechnology Information. [Link]

- Preparation method of N, N-diethyl aniline. (Patent No. CN103012159B).

-

Preparation procedure of Boc-Ala-Ala-Ala-OH (17) [Ala: L-alanine, Boc-]. ResearchGate. [Link]

-

How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

-

Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine. (2020). PubMed. [Link]

-

Peptide Synthesis using DCC. (2020). YouTube. [Link]

-

SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Malaysian Journal of Analytical Sciences. [Link]

-

Synthesis of Several C(14)-Labeled DL-Alanines. Defense Technical Information Center. [Link]

- Preparation method for benzyloxycarbonyl alanyl alanine. (Patent No. CN103073618A).

-

Boc deprotection using 4M HCl in dioxane also cleaved amide. (2017). Reddit. [Link]

- Preparation method of N,N-diethylethylenediamine. (Patent No. CN103012156B).

-

Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

-

The Catalyst's Companion: N , N ′-Dicyclohexylcarbodiimide (DCC) in Action. (2023). ResearchGate. [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Semantic Scholar. [Link]

-

2-amino-N,N-diethylbenzamide. PubChem. [Link]

-

2-Amino-N-methylpropanamide. PubChem. [Link]

-

2-amino-N,N-diethyl-2-methylpropanamide. PubChem. [Link]

-

2-chloro-N,N-diethylpropanamide. Chemsrc. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-amino-N,N-diethylpropanamide Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the characterization and analysis of 2-amino-N,N-diethylpropanamide hydrochloride, a chiral amine amide of interest in pharmaceutical development and medicinal chemistry. Addressed to researchers, analytical scientists, and quality control professionals, this document moves beyond simple procedural outlines to deliver a foundational understanding of the causality behind analytical choices. We will dissect the molecule's structural features and detail a multi-faceted analytical strategy encompassing spectroscopic and chromatographic techniques. The protocols described herein are designed as self-validating systems, emphasizing scientific integrity and reproducibility. Key sections include in-depth discussions on structural elucidation via Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), as well as purity and enantiomeric excess determination using High-Performance Liquid Chromatography (HPLC). All methodologies are grounded in established principles and supported by authoritative references to ensure robust and reliable results.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a propanamide backbone with a primary amine at the alpha-position (C2) and two ethyl groups attached to the amide nitrogen. As a hydrochloride salt, the primary amino group is protonated, which significantly influences its physical properties, most notably enhancing its aqueous solubility compared to its free base form[1].

The core structure contains a stereocenter at the C2 carbon, meaning it can exist as two non-superimposable mirror images or enantiomers, (S)-2-amino-N,N-diethylpropanamide and (R)-2-amino-N,N-diethylpropanamide. The control and analysis of this chirality are critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-N,N-diethylpropanamide;hydrochloride | Inferred from structure |

| Molecular Formula | C₇H₁₇ClN₂O | Calculated |

| Molecular Weight | 180.68 g/mol | Calculated |

| CAS Number | 856984-10-6 | [2] |

| Canonical SMILES | CCC(C(=O)N(CC)CC)N.Cl | Inferred from structure |

| Physical Form | Predicted to be a crystalline solid or powder | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol | [1] |

| Melting Point | Not explicitly reported; related amine hydrochlorides melt in the 180-210 °C range |

A Validated Analytical Workflow: From Identification to Quantification

A robust analytical strategy for a chiral active pharmaceutical ingredient (API) like this compound must be systematic. The primary objective is to confirm the molecule's identity, determine its purity, and quantify its enantiomeric composition. The following workflow provides a logical progression of experiments designed to achieve a complete characterization.

Caption: Integrated workflow for the complete analysis of 2-amino-N,N-diethylpropanamide HCl.

Part A: Structural Elucidation and Identification

The foundational step in any analysis is the unambiguous confirmation of the chemical structure. This is achieved by combining data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent bond connectivity and stereochemical environment of the molecule. ¹H NMR provides information on the number and type of protons, while ¹³C NMR identifies the carbon skeleton.

Methodology Rationale: NMR is the gold standard for structural elucidation. The chemical shifts, integration values, and coupling patterns in the ¹H spectrum provide a unique fingerprint of the molecule. Deuterated solvents like DMSO-d₆ or D₂O are chosen for their ability to dissolve the polar hydrochloride salt without interfering with the proton signals. A small amount of D₂O can be added to a DMSO-d₆ sample to confirm the exchangeable protons of the -NH₃⁺ group, which will disappear from the spectrum.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Expected Data & Interpretation:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | Rationale |

| -CH(NH₃⁺)- | ~3.9 - 4.2 | Quartet (q) | ~50 - 55 | Alpha-proton, deshielded by amine and carbonyl. |

| -CH-CH₃ | ~1.3 - 1.5 | Doublet (d) | ~15 - 20 | Coupled to the alpha-proton. |

| -N(CH₂ CH₃)₂ | ~3.2 - 3.5 | Quartet (q) | ~40 - 45 | Methylene protons of the N-ethyl groups. |

| -N(CH₂CH₃ )₂ | ~1.0 - 1.2 | Triplet (t) | ~12 - 15 | Methyl protons of the N-ethyl groups. |

| -C =O | N/A | N/A | ~170 - 175 | Amide carbonyl carbon. |

| -NH₃ ⁺ | ~8.0 - 8.5 | Broad singlet | N/A | Exchangeable protons of the ammonium group. |

Note: These are predicted values based on structurally similar compounds[3]. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, such as the amide carbonyl, N-H bonds of the ammonium salt, and C-H bonds.

Methodology Rationale: FTIR is a rapid and reliable technique for functional group identification. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred as it requires minimal sample preparation.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

Expected Data & Interpretation:

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Reference |

| ~3200 - 2800 | N-H in R-NH₃⁺ | N-H Stretch (broad) | [4] |

| ~2980 - 2850 | C-H (alkyl) | C-H Stretch | [5] |

| ~1650 - 1680 | C=O (amide) | Amide I Band (C=O Stretch) | [6] |

| ~1515 - 1550 | N-H | Amide II Band (N-H Bend) | [6] |

| ~1460 | C-H (alkyl) | C-H Bend | [7] |

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base form of the compound and to study its fragmentation pattern for further structural confirmation.

Methodology Rationale: Electrospray Ionization (ESI) is the ideal ionization technique for this polar, pre-charged molecule. It allows for the gentle transfer of the molecular ion into the gas phase, typically observing the [M+H]⁺ ion corresponding to the free base. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the confident determination of the molecular formula.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular weight of the free base (C₇H₁₆N₂O) is 144.13 Da. The instrument should be calibrated to ensure mass accuracy.

Expected Data & Interpretation:

-

Primary Ion: A prominent peak at m/z 145.13, corresponding to the [M+H]⁺ ion of the free base.

-

Fragmentation: Tandem MS (MS/MS) of the parent ion (m/z 145.13) would likely show characteristic losses, such as the loss of the diethylamine group or cleavage adjacent to the carbonyl group, further confirming the structure.

Part B: Quantification and Purity Assessment

Once the structure is confirmed, the focus shifts to quantifying the compound and assessing its purity, including both chemical and stereochemical purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the compound (assay) and to detect and quantify any process-related impurities or degradation products.

Methodology Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity determination. A C18 stationary phase is typically used. Because small, polar amine compounds can exhibit poor retention on standard C18 columns, method development is key[8][9]. Strategies to improve retention include using a mobile phase with a lower pH (e.g., pH 2.5-3.0) to ensure the primary amine is fully protonated, or adding an ion-pairing reagent. A UV detector is suitable as the amide bond provides a chromophore, typically absorbing around 200-220 nm.

Caption: A typical iterative cycle for HPLC method development and validation.

Experimental Protocol (Purity Analysis):

-

Standard and Sample Preparation: Prepare a stock solution of the reference standard and the test sample in the mobile phase diluent (e.g., water/acetonitrile) at a concentration of ~1 mg/mL. Create a lower concentration standard (~0.01 mg/mL) for impurity quantification[10].

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. Purity is calculated using area percent normalization, assuming all impurities have a similar response factor to the main peak.

Chiral High-Performance Liquid Chromatography

Objective: To separate and quantify the two enantiomers of 2-amino-N,N-diethylpropanamide, thereby determining the enantiomeric purity or enantiomeric excess (e.e.).

Methodology Rationale: The separation of enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC[10]. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for a broad range of chiral compounds. Normal-phase (using hexane/alcohol mixtures) or polar organic/reversed-phase modes can be employed, and the choice depends on which provides better resolution for the specific enantiomeric pair[10].

Experimental Protocol (Chiral Analysis):

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL[10].

-

Chromatographic Conditions (Starting Point):

-

Column: Amylose-based CSP (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: Hexane:Isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1, v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject a racemic (50:50) standard to confirm the resolution of the two enantiomeric peaks. Inject the test sample to determine the peak area ratio.

-

Calculation: Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion

The analytical characterization of this compound is a multi-step process that requires the synergistic use of spectroscopic and chromatographic techniques. This guide outlines a robust and scientifically-grounded workflow, beginning with the unequivocal confirmation of the molecule's identity and structure using NMR, FTIR, and MS. Following structural verification, a systematic approach to HPLC method development provides a reliable means to assess chemical purity and, critically, to resolve and quantify the enantiomers using chiral chromatography. By understanding the rationale behind each technique and protocol, researchers can confidently establish the quality, identity, and purity of this compound, ensuring its suitability for further research and development.

References

-

National Institute of Standards and Technology (NIST). N,N-Diethylpropionamide. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10104045, 2-amino-N,N-diethylbenzamide. PubChem. [Link]

-

Murray, P. R. D., et al. Supporting Information for Ga(OTf)₃-Catalyzed α-Aminonitrile Synthesis. Organic & Biomolecular Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 541608, 2-Amino-N-ethylpropanamide. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 541493, 2-Amino-N-methylpropanamide. PubChem. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66191, N,N-Diethylpropionamide. PubChem. [Link]

-

El-Zaher, A. A., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

- Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

-

Alchem Pharmtech. 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride. Alchem Pharmtech Inc. [Link]

-

ChemSrc. 2-chloro-N,N-diethylpropanamide. ChemSrc. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]

-

Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. [Link]

-

ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Analysis of amino acids by high performance liquid chromatography. IJPSR. [Link]

-

Al-Majidi, S. M., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences. [Link]

-

Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. [Link]

-

ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. ResearchGate. [Link]

-

ChemRxiv. Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 856984-10-6|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. N,N-Diethylpropionamide | C7H15NO | CID 66191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Amide Bond and the Diethylamino Moiety in Drug Design

An In-Depth Technical Guide to the Biological Activity of N,N-diethylamino Acid Amides

This guide provides a comprehensive exploration of N,N-diethylamino acid amides, a significant class of compounds in medicinal chemistry. We will delve into their synthesis, structure-activity relationships, and diverse biological activities, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed pharmaceuticals and two-thirds of all drug candidates.[1] Its prevalence is due to its exceptional stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2][3] When this robust functional group is combined with an N,N-diethylamino moiety, it often imparts specific pharmacokinetic and pharmacodynamic properties. This combination is famously exemplified by lidocaine, an amide derivative of diethylamino acetic acid, which marked a significant breakthrough in the development of local anesthetics.[4] The diethylamino group, a tertiary amine, typically influences a molecule's basicity (pKa), lipophilicity, and protein binding characteristics, which in turn profoundly alters its anesthetic and biological profile.[4][5] This guide will explore the multifaceted biological activities that emerge from this potent structural combination, extending far beyond local anesthesia.

Synthesis and Methodologies: Crafting the Molecular Scaffold

The synthesis of N,N-diethylamino acid amides typically involves the formation of an amide bond between a carboxylic acid derivative and an amine. The choice of methodology is critical and depends on the stability of the starting materials and the desired yield.

Common Synthetic Pathways

The most straightforward method involves the reaction of an activated carboxylic acid (such as an acyl chloride) with N,N-diethylethylenediamine or a similar diethylamino-functionalized amine.[] However, to avoid harsh conditions, coupling reagents are frequently employed to facilitate the reaction between a carboxylic acid and an amine directly.[1][7][8]

Key Coupling Reagents:

-

Carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[1][]

-

Uronium Salts: Reagents like HATU and HBTU are highly efficient and are staples in peptide synthesis, readily adaptable for these amides.[]

Another innovative approach is the copper-catalyzed oxidative coupling of carboxylic acids with N,N-diethylformamide (DEF), which serves as the source of the diethylamino group.[7] This method is part of a growing trend towards more sustainable and efficient "green chemistry" protocols.[9]

General Experimental Workflow

The development and evaluation of novel N,N-diethylamino acid amides follow a structured, multi-stage process. This workflow ensures that synthesized compounds are well-characterized before proceeding to resource-intensive biological screening.

Caption: Structure-Activity Relationship (SAR) determinants for N,N-diethylamino acid amides.

Key Biological Activities and Mechanisms of Action

This class of compounds exhibits a remarkable range of biological activities, making them attractive scaffolds for drug development.

Local Anesthetic Activity

The most well-documented activity is local anesthesia. Amide-type local anesthetics like lidocaine and ropivacaine function by blocking voltage-gated sodium channels within the nerve axon. [10] Mechanism of Action:

-

The uncharged, lipid-soluble base form of the molecule diffuses across the nerve cell membrane.

-

Inside the cell (axoplasm), the molecule equilibrates, and the protonated, cationic form is generated.

-

This cationic form binds to a specific site within the pore of the voltage-gated sodium channel. [11]4. This binding stabilizes the channel in its inactive state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of a nerve impulse (action potential). [11]

Caption: Mechanism of action for amide-type local anesthetics.

A study on 2-substituted-N-(2-diethylaminoethyl)-acetamides found that compound 6b (N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate) exhibited potency and duration of action comparable to lidocaine in various in vivo models. [5]

| Compound | Potency vs. Lidocaine | Onset of Action | Duration of Action |

|---|---|---|---|

| Lidocaine | Standard | Fast | Intermediate |

| Procaine | Lower | Slower | Short |

| Compound 6b | Comparable | Comparable | Comparable |

Data synthesized from reference.[5]

Anticonvulsant Properties

Several N,N-diethylamino acid amides have demonstrated significant anticonvulsant effects. This activity is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. [12]For instance, 1-diethylamino-3-phenylprop-2-en-1-one showed potent protection in both MES and scPTZ screens in mice and rats. [13]The mechanism for many of these compounds is thought to involve the modulation of ion channels, such as sodium and calcium channels, which is consistent with the known mechanisms of many antiepileptic drugs. [12]

| Compound | Test Model | ED50 (mg/kg, i.p., mice) |

|---|---|---|

| 1-diethylamino-3-phenylprop-2-en-1-one | MES | 52.0 |

| 1-diethylamino-3-phenylprop-2-en-1-one | scPTZ | 69.4 |

| Valproic Acid | MES | 263 |

| Valproic Acid | scPTZ | 220 |

Data from reference.[13]

Anti-inflammatory and Antimicrobial Activities

The versatility of this chemical scaffold extends to anti-inflammatory and antimicrobial applications.

-

Anti-inflammatory: Certain N-substituted benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) by inhibiting the transcription factor NF-kappaB, a key regulator of the inflammatory response. [14]Additionally, amide-containing dithiolethiones have demonstrated the ability to suppress pro-neuroinflammatory cytokines in microglial cells, suggesting potential for treating neurodegenerative diseases like multiple sclerosis. [15]

-

Antimicrobial: The antimicrobial activity of these amides has been demonstrated against a range of pathogens. A complex of 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide) showed good activity against Gram-positive bacteria like S. aureus and B. subtilis. [16]In another study, conjugating sorbic acid with amino acid esters to form amides significantly improved antimicrobial attributes compared to the parent acid. [17]

Compound Organism Activity (MIC) Procainamide-TPB Complex S. aureus Good Procainamide-TPB Complex E. coli Weak Sorbic Acid Amide (a7 ) B. subtilis 0.17 mM Sorbic Acid Amide (a7 ) S. aureus 0.50 mM

Other Notable Activities

-

Anticancer/Cytotoxic: Derivatives of 10H-quindoline bearing an N-(2-diethylamino)ethylcarboxamide side chain have been evaluated for cytotoxic activity against various cancer cell lines, with some analogues showing promising results. [18]* Antischistosomal: N-phenylbenzamides have shown potent activity against the parasite Schistosoma mansoni, indicating a potential new therapeutic avenue for schistosomiasis. [19]

Featured Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of these compounds.

Protocol: Synthesis of an N,N-diethylamino Acid Amide via EDC Coupling

This protocol describes a general method for synthesizing an amide from a carboxylic acid and N,N-diethylethylenediamine using EDC as a coupling agent.

Materials:

-

Carboxylic acid of interest (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diethylethylenediamine (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution, 1M HCl solution, Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 20 minutes at 0 °C to activate the carboxylic acid.

-

In a separate flask, dissolve N,N-diethylethylenediamine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure amide.

-

Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a synthesized compound.

Materials:

-

Synthesized N,N-diethylamino acid amide, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

-

Dispense 50 µL of sterile MHB into wells A through H of a 96-well plate.

-

Add 50 µL of the compound stock solution to the first well of each row (column 1), effectively creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

-

Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).

-

Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of this final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

N,N-diethylamino acid amides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including local anesthetic, anticonvulsant, anti-inflammatory, and antimicrobial effects. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles through systematic SAR studies. The insights and protocols presented in this guide underscore the potential of this chemical class for the development of novel therapeutic agents. Future research should focus on exploring novel heterocyclic acyl groups, optimizing pharmacokinetic properties to reduce toxicity, and elucidating the precise molecular targets for activities beyond sodium channel blockade. The continued investigation of these versatile compounds promises to yield new and effective treatments for a range of human diseases.

References

- Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. (n.d.). Google Scholar.

- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (n.d.). Synthesis of some Amide derivatives and their Biological activity.

- Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. (n.d.). PubMed.

- Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. (n.d.).

- Preparations of N,N-Dimethylamides. (n.d.). Journal of the American Chemical Society.

- [Local anesthetics

- Chemistry of Amides. (2022). LibreTexts.

- Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. (2023).

- Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. (n.d.). Google Scholar.

- Applications of N-Substituted Amides in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.

- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023).

- N,N‐Dimethylaminoheteroarene‐based drugs. (n.d.).

- Local anesthetics. 2-Diethylamino-2',6'-acylxylidides. (n.d.). PubMed.

- Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. (n.d.). Google Scholar.

- Pharmacology of local anaesthetics. (2024). Deranged Physiology.

- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. (n.d.). Google Scholar.

- N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI.

- Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.

- Structure Activity Rel

- Synthesis and biological importance of amide analogues. (n.d.). Pulsus Group.

- The preparation and applications of amides using electrosynthesis. (2020). Green Chemistry.

- Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (n.d.).

- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC.

- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023).

- Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (n.d.). PubMed.

- Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). SciELO.

- Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. (n.d.). PubMed.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.

- Synthesis and biological activities of local anesthetics. (2019). PMC.

- Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide-Containing Dithiolethiones. (n.d.). PubMed.

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)

- Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). PMC.

- mechanism of amide hydrolysis. (2019). YouTube.

- Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. (2016). PubMed.

- Biosynthesis, degradation, and pharmacological importance of the f

- Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Deriv

- Synthesis and Structure−Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. (n.d.). eScholarship.org.

- Unveiling the Structure-Activity Relationship of N,N-Dibenzyl Fatty Amides: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.

- Synthesis and antiproliferative activity of some novel amides of flufenamic acid and diclofenac. (n.d.). Der Pharma Chemica.

- 25D-NM-NDEAOP. (n.d.). Wikipedia.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC.

- Synthesis and anticonvulsant properties of new amide derivatives of pyrimidin-8-on [2,1-f]theophylline-9-alkylcarboxylic acids. (2025).

- Recent developments in catalytic amide bond formation. (n.d.).

Sources

- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. [Local anesthetics from ester to isomer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Anti-Neuroinflammatory Activity of Amide- Containing Dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-amino-N,N-diethylpropanamide hydrochloride

Abstract

2-amino-N,N-diethylpropanamide hydrochloride is a small molecule derivative of the amino acid alanine. While specific biological activity and therapeutic applications of this compound are not extensively documented in current literature, its structural motifs—a chiral amino acid backbone and an N,N-diethylamide group—are present in numerous pharmacologically active agents. This technical guide provides a prospective analysis of its potential therapeutic applications, drawing logical inferences from structurally related compounds. We will explore plausible synthetic routes, postulate mechanisms of action, and propose a comprehensive preclinical evaluation strategy to elucidate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecule therapeutics.

Introduction and Rationale

The field of drug discovery is in constant pursuit of novel chemical entities with therapeutic potential. Small molecules derived from amino acids are a particularly fruitful area of investigation, as they offer a chiral scaffold that can be readily modified to interact with biological targets.[1] this compound, a derivative of L-alanine, represents such a scaffold. Its potential bioactivity can be hypothesized based on two key structural features: the 2-aminopropanamide core, which can mimic peptide structures, and the N,N-diethyl moiety, which is a common feature in centrally active compounds. This guide will therefore focus on the prospective evaluation of this compound as a modulator of cellular signaling pathways, particularly G-protein signaling, and as a potential agent in neuropharmacology.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and a reliable synthetic route are foundational to any drug discovery program.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 856984-10-6 | [2] |

| Molecular Formula | C₇H₁₇ClN₂O | Guidechem |

| Molecular Weight | 180.68 g/mol | Guidechem |

| Topological Polar Surface Area | 46.3 Ų | Guidechem |

| Predicted LogP | 1.70430 | Guidechem |

Note: Some properties are based on computational predictions.

Proposed Synthesis Protocol

The synthesis of this compound can be approached through standard amidation procedures. A common and effective method involves the activation of a protected amino acid followed by coupling with the desired amine.[3]

Step 1: N-Protection of L-Alanine

-

Dissolve L-Alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid.

-

Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to the solution while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Acidify the reaction mixture and extract the N-Boc-L-alanine into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Amide Coupling with Diethylamine

-

Dissolve the N-Boc-L-alanine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Cool the solution in an ice bath.

-

Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like 1-Hydroxybenzotriazole (HOBt).

-

Add diethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with dilute acid, base, and brine to remove unreacted starting materials and byproducts.

-

Dry the organic layer and concentrate to yield N-Boc-2-amino-N,N-diethylpropanamide.

Step 3: Deprotection and Salt Formation

-

Dissolve the N-Boc protected amide in a suitable organic solvent (e.g., diethyl ether or methanol).

-

Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt of the product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Postulated Mechanisms of Action and Therapeutic Targets

Given the absence of direct biological data, we can infer potential mechanisms of action by examining the pharmacology of structurally analogous compounds.

Potential as a G-Protein Modulator

Heterotrimeric G proteins are crucial transducers of extracellular signals to intracellular signaling pathways and are the targets of a significant portion of modern pharmaceuticals.[4] Small molecules that directly activate G proteins, independent of G-protein-coupled receptors (GPCRs), are of growing interest. Research has shown that certain alkyl-substituted amino acid amides can directly activate heterotrimeric G proteins, particularly those of the Gαi subfamily.[5]

The mechanism of action for such molecules is thought to involve inducing the release of bound GDP from the Gα subunit, a critical step in G protein activation.[5] The N,N-diethylamide moiety of this compound could potentially interact with hydrophobic pockets on the Gα subunit, promoting a conformational change that facilitates GDP release and subsequent GTP binding.

Therapeutic Implications: Modulation of Gαi signaling has therapeutic relevance in several areas:

-

Inflammation: Gαi signaling is involved in chemokine-mediated neutrophil migration. Inhibition of this pathway could be beneficial in inflammatory disorders.[6]

-

Oncology: Non-canonical G-protein activation has been implicated in cancer metastasis, presenting a novel target for therapeutic intervention.[7]

-

Cardiovascular Disease: Gαi signaling plays a role in regulating heart rate and contractility.

Potential in Neuropharmacology

The N,N-diethyl group is a common feature in many centrally-acting psychoactive compounds, such as N,N-diethyltryptamine (DET) and lysergic acid diethylamide (LSD).[1] While this compound is structurally distinct from these tryptamines, the diethylamide moiety is known to influence receptor binding and pharmacokinetic properties, including blood-brain barrier penetration.

Furthermore, N,N-diethyl-substituted benzamides have been developed as potent and selective delta opioid receptor agonists, demonstrating potential in pain management.[8] This suggests that the N,N-diethylpropanamide scaffold could serve as a basis for developing ligands for various neurotransmitter receptors.

Potential Neurological Targets:

-

Opioid Receptors: As an analgesic.

-

Serotonin Receptors: For mood disorders or migraines.

-

Dopamine Receptors: For neurological and psychiatric conditions.

Proposed Preclinical Evaluation Strategy

A structured, multi-tiered approach is necessary to validate the therapeutic potential of this compound.

In Vitro Screening

-

Primary Target Validation (G-Protein Activity):

-

GTPγS Binding Assay: This is a fundamental assay to measure the activation of G proteins. The compound would be incubated with purified G protein subunits and [³⁵S]GTPγS. An increase in radioactivity incorporation would indicate G protein activation.

-

Effector Enzyme Activity Assays: Measure the activity of downstream effectors, such as adenylyl cyclase, to confirm functional consequences of G protein activation.

-

-

Broad Receptor Profiling:

-

Receptor Binding Assays: Screen the compound against a panel of common CNS receptors (opioid, serotonin, dopamine, etc.) to identify any potential off-target or primary binding interactions. This is crucial for determining selectivity.

-

Cell-Based Functional Assays

-

cAMP Assays: In cell lines expressing specific GPCRs coupled to Gαi (e.g., CHO cells with µ-opioid receptors), measure the inhibition of forskolin-stimulated cAMP production.

-

Calcium Mobilization Assays: For potential targets coupled to Gαq, measure changes in intracellular calcium levels.

-

Cytotoxicity Assays: Evaluate the compound's toxicity in relevant cell lines (e.g., neuronal cells, hepatocytes) to establish a therapeutic window.

In Vivo Models

Based on the results of the in vitro and cell-based assays, appropriate in vivo models should be selected.

-

If G-protein modulation is confirmed: Utilize models of inflammation or specific cancers where Gαi signaling is implicated.

-

If neurological receptor activity is identified: Employ models of nociception (e.g., hot plate test, tail-flick test) for analgesic potential, or models of depression and anxiety (e.g., forced swim test, elevated plus maze) for neuropsychiatric applications.

Structure-Activity Relationship (SAR) Considerations and Future Directions

Should initial screening reveal biological activity, a systematic SAR study would be the next logical step. Key modifications could include:

-

Stereochemistry: Synthesize and test the D-alanine enantiomer to determine if the biological activity is stereospecific.

-

Amino Acid Scaffold: Replace the alanine core with other amino acids (e.g., valine, leucine, phenylalanine) to probe the importance of the side chain.

-

N,N-Dialkyl Group: Synthesize analogues with different N-alkyl groups (e.g., dimethyl, dipropyl) to understand the influence of steric bulk and lipophilicity on activity.[9]

Conclusion

This compound is a small molecule with a simple, yet promising, chemical structure. While it remains uncharacterized in the pharmacological literature, its constituent parts suggest a strong potential for interaction with key biological targets, particularly heterotrimeric G proteins and neurotransmitter receptors. The synthetic accessibility of this compound, coupled with the clear, hypothesis-driven preclinical evaluation strategies outlined in this guide, makes it an attractive candidate for further investigation. The exploration of this and similar amino acid-derived small molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

A comprehensive list of references will be compiled based on the sources identified during the research phase.

Sources

- 1. 4-HO-DET - Wikipedia [en.wikipedia.org]

- 2. 856984-10-6|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scialert.net [scialert.net]

- 5. mdpi.com [mdpi.com]

- 6. G Protein βγ Subunits as Targets for Small Molecule Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of Procainamide Hydrochloride

<

Introduction

Procainamide hydrochloride, chemically known as 4-amino-N-(2-diethylaminoethyl)benzamide hydrochloride, is a well-established antiarrhythmic agent.[1] This guide provides a comprehensive overview of the molecular and cellular mechanisms underlying its therapeutic effects, designed for researchers, scientists, and drug development professionals. Procainamide is classified as a Class IA antiarrhythmic agent according to the Vaughan-Williams classification system.[2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with additional effects on potassium channels.[2][3] This dual action modulates cardiac myocyte excitability and prolongs the action potential duration, contributing to its efficacy in treating a variety of atrial and ventricular arrhythmias.[2][4]

Core Mechanism of Action: Ion Channel Modulation

The rhythmic contraction of the heart is governed by the coordinated opening and closing of various ion channels within cardiac myocytes, which generates the cardiac action potential. Procainamide exerts its antiarrhythmic effects by primarily targeting two key types of ion channels:

Blockade of Voltage-Gated Sodium Channels (INa)

Procainamide's principal action is the blockade of fast sodium channels (INa) in cardiac cells.[2][4] These channels are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[3] By binding to the open state of these channels, procainamide decreases the rate of sodium influx, which in turn:

-

Slows the maximum upstroke velocity (Vmax) of the action potential. [5]

-

Increases the threshold of excitability, making the cardiac cells less likely to depolarize.[3]

-

Slows the conduction velocity of the electrical impulse throughout the atria, ventricles, and His-Purkinje system.[4][6][7]

This blockade of sodium channels is state-dependent, meaning procainamide has a higher affinity for channels that are in the open or inactivated state, which are more prevalent during tachyarrhythmias.[8][9] This property contributes to its effectiveness in suppressing rapid heart rhythms.

Blockade of Potassium Channels (IKr)

In addition to its effects on sodium channels, procainamide also blocks the rapid component of the delayed rectifier potassium current (IKr).[3][8] This current is crucial for the repolarization phase (Phase 3) of the action potential. By inhibiting IKr, procainamide:

The prolongation of the refractory period makes the cardiac tissue less susceptible to re-entrant arrhythmias, which are a common cause of tachycardias.[11]

Integrated Electrophysiological Effects

The combined blockade of sodium and potassium channels by procainamide results in a characteristic set of electrophysiological changes that can be observed on an electrocardiogram (ECG):

-

Widening of the QRS complex, reflecting slowed ventricular conduction.[10]

-

Prolongation of the QT interval, indicating a longer ventricular repolarization.[10]

-

Prolongation of the PR interval, due to slowed conduction through the atrioventricular (AV) node.[7]

These changes are the clinical manifestations of procainamide's mechanism of action and are closely monitored during therapy to ensure efficacy and avoid proarrhythmic effects.[2][10]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the primary targets of procainamide and its impact on the cardiac action potential.

Caption: Procainamide's dual blockade of sodium and potassium channels.

Experimental Methodologies for Studying Procainamide's Mechanism of Action

The elucidation of procainamide's mechanism of action has been made possible through a variety of experimental techniques. Below are protocols for key assays used to characterize ion channel blockers like procainamide.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring ion channel currents in isolated cardiac myocytes.[12]

Objective: To quantify the inhibitory effect of procainamide on INa and IKr.

Protocol:

-

Cell Preparation: Isolate single ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[13]

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

-

Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.[14]

-

Voltage-Clamp Protocol:

-

For INa: Hold the cell at a negative potential (e.g., -100 mV) to ensure all sodium channels are in the closed state. Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit the inward sodium current.

-

For IKr: Use a specific voltage protocol to isolate the IKr current, often involving a depolarizing pulse followed by a repolarizing step to measure the "tail" current.

-

-

Drug Application: Perfuse the cell with a solution containing a known concentration of procainamide hydrochloride.

-

Data Acquisition and Analysis: Record the ion channel currents before and after drug application. Calculate the percentage of current inhibition to determine the IC50 (half-maximal inhibitory concentration) of procainamide for each channel.[15]

Action Potential Duration (APD) Measurement

This technique assesses the overall effect of a drug on the duration of the cardiac action potential.

Objective: To measure the prolongation of the APD by procainamide.

Protocol:

-

Preparation: Use isolated cardiac tissue preparations (e.g., papillary muscle, Purkinje fibers) or single myocytes.

-

Microelectrode Impalement: Carefully insert a sharp glass microelectrode into a single cell to record the intracellular membrane potential.

-

Stimulation: Pace the tissue or cell at a constant frequency (e.g., 1 Hz) to elicit regular action potentials.

-

Recording: Record the action potentials at baseline and after the application of procainamide.

-

Analysis: Measure the APD at 50% and 90% of repolarization (APD50 and APD90).[16] An increase in these values indicates a prolongation of the action potential.

In Vivo Electrophysiology Studies

These studies are conducted in whole animal models to evaluate the effects of procainamide in a more physiological context.

Objective: To assess the effects of procainamide on cardiac conduction and refractoriness in an intact animal.

Protocol:

-

Animal Model: Use an anesthetized animal model (e.g., dog, pig).

-

Catheter Placement: Insert multipolar electrode catheters into the heart via peripheral blood vessels to record intracardiac electrograms.

-

Pacing Protocols: Perform programmed electrical stimulation to measure parameters such as:

-

Conduction intervals: (e.g., AH, HV intervals) to assess conduction through the AV node and His-Purkinje system.

-

Effective refractory periods of the atria and ventricles.

-

-

Drug Administration: Administer procainamide intravenously.

-

Data Analysis: Compare the electrophysiological parameters before and after drug administration to determine the in vivo effects of procainamide.

Quantitative Data Summary

The following table summarizes key pharmacodynamic parameters of procainamide.

| Parameter | Value | Reference |

| Class | IA Antiarrhythmic | [2] |

| Primary Target | Voltage-Gated Sodium Channels (INa) | [4] |

| Secondary Target | Delayed Rectifier Potassium Channels (IKr) | [3][8] |

| IC50 for IHERG (IKr) | ~139 µM | [17] |

| Therapeutic Plasma Concentration | 4-10 µg/mL | [18] |

Metabolism and Active Metabolite

Procainamide is metabolized in the liver by acetylation to N-acetylprocainamide (NAPA).[18] The rate of this metabolism is genetically determined, leading to "slow" and "rapid" acetylator phenotypes.[18] NAPA is an active metabolite with its own antiarrhythmic properties.[11] Unlike procainamide, NAPA is primarily a Class III antiarrhythmic agent, meaning it predominantly blocks potassium channels with little effect on sodium channels.[19] Therefore, the overall antiarrhythmic effect of procainamide administration is a combination of the effects of the parent drug and its active metabolite.

Clinical Implications and Therapeutic Uses

Procainamide is used in the management of a variety of cardiac arrhythmias, including:

-

Ventricular arrhythmias: such as sustained ventricular tachycardia.[4][20]

-

Supraventricular arrhythmias: including atrial fibrillation and atrial flutter.[2][21]

-

Wolff-Parkinson-White syndrome. [21]

The choice of procainamide and its dosage must be carefully considered, taking into account the patient's clinical condition, renal function, and potential for drug interactions.[2][21] Close monitoring of the ECG is essential to detect signs of toxicity, such as excessive QRS widening or QT prolongation, which can increase the risk of proarrhythmia.[2][10]

Conclusion

Procainamide hydrochloride is a potent antiarrhythmic agent with a well-characterized mechanism of action. Its dual blockade of voltage-gated sodium and potassium channels effectively suppresses abnormal cardiac rhythms by slowing conduction and prolonging the refractory period of cardiac tissue. A thorough understanding of its electrophysiological effects and the contribution of its active metabolite, NAPA, is crucial for its safe and effective use in the clinical setting. The experimental protocols outlined in this guide provide a framework for the continued investigation of procainamide and the development of novel antiarrhythmic therapies.

References

- PubChem. (n.d.). Procainamide (Antiarrhythmic) Action Pathway.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Procainamide Hydrochloride?

- Staten, C., & Tadi, P. (2023, May 8). Procainamide. In StatPearls.

- Wikipedia. (n.d.). Procainamide.

- ProACLS. (n.d.). Procainamide in ACLS.

- DailyMed. (n.d.). Procainamide hydrochloride.

- Paul, A. A., Witchel, H. J., & Hancox, J. C. (2002). Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide. British Journal of Pharmacology, 136(5), 717–728.

- WikEM. (2019, November 28). Procainamide.

- PubChem. (n.d.). Procainamide.

- ProPALS. (n.d.). Procainamide training.

- ResearchGate. (n.d.).

- DrugBank. (n.d.). Procainamide Hydrochloride.

- Cardinal, R., & Sasyniuk, B. I. (1989). Modulation of procainamide's effect on cardiac conduction in dogs by extracellular potassium concentration. A quantitative analysis.

- RxList. (n.d.). Pronestyl (Procainamide): Side Effects, Uses, Dosage, Interactions, Warnings.

- Bauer, L. A. (2015). Procainamide/N-acetyl Procainamide. In Applied Clinical Pharmacokinetics (3rd ed.). McGraw-Hill Medical.

- Benchchem. (n.d.). An In-depth Technical Guide on N-Acetylprocainamide as a Metabolite of Procainamide.

- Coyle, J. P., & Bloomfield, D. M. (1995). Efficacy and safety of procainamide in preventing arrhythmias after coronary artery bypass surgery. The American Journal of Cardiology, 75(1), 63–66.

- Giardina, E. G., & Bigger, J. T., Jr. (1982). Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias. Annals of the New York Academy of Sciences, 432, 179–199.

- American College of Cardiology. (2016, July 22). Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - PROCAMIO.

- ProACLS. (n.d.). Procainamide.

- de Lira, R. A. M., et al. (2012). Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle. Brazilian Journal of Medical and Biological Research, 45(11), 1109–1117.

- De Ferrari, G. M., et al. (2021). Oral procainamide as pharmacological treatment of recurrent and refractory ventricular tachyarrhythmias. EP Europace, 23(Supplement_3), euab116.196.

- Dilly, S. G., et al. (1987). Enhancement of procainamide-induced rate-dependent conduction slowing by elevated myocardial extracellular potassium concentration in vivo.

- Strong, M. (2025, April 15). Class 1A Antiarrhythmics: How They Block Sodium and Potassium Channel. YouTube.

- Circulation. (2021, November 8).

- Wikipedia. (n.d.). Acecainide.

- Pugsley, M. K., et al. (2024). An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. Pharmacology Research & Perspectives, 12(1), e01183.

- Starmer, C. F., et al. (1993). Proarrhythmic Response to Potassium Channel Blockade.

- ION Biosciences. (n.d.). Ion Channel Assay Services.

- Gintant, G., et al. (2022). Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. Pharmacology Research & Perspectives, 10(3), e00947.

- Lee, H. S., & Im, W. (2021). Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels. Scientific Reports, 11(1), 10815.

- Axol Bioscience. (n.d.).

- JoVE. (n.d.).

- Gidal, B. E., et al. (2025). The Cardiac Sodium Channel Safety Profile of Cenobamate at Therapeutic Concentrations: In Vitro Analyses.

- LabX. (2025, October 15). Using Electrophysiology to Study Cardiac Arrhythmias: Tools and Protocols.

- Verkerk, A. O., et al. (2021). Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. Frontiers in Physiology, 12, 643810.

- BLD Pharm. (n.d.). 2-Amino-N,N-diethylpropanamide hydrochloride.

- Alchem Pharmtech. (n.d.). 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride.

- Toronto Research Chemicals. (n.d.). 2-Amino-N-methyl-DL-propanamide.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 3. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. Procainamide | Free ACLS Online Training Video | ProACLS [proacls.com]

- 8. Procainamide - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. propals.io [propals.io]

- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Using Electrophysiology to Study Cardiac Arrhythmias: Tools and Protocols [labx.com]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acecainide - Wikipedia [en.wikipedia.org]

- 20. Pronestyl (Procainamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. Procainamide in ACLS [aclsonline.us]

Anticonvulsant properties of 2-amino-N,N-diethylpropanamide analogs

An In-depth Technical Guide on the Anticonvulsant Properties of 2-amino-N,N-diethylpropanamide Analogs

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures, and many suffer from dose-limiting side effects. This underscores the urgent need for the development of novel anticonvulsant agents with improved efficacy and a better safety profile. Within this landscape of drug discovery, analogs of 2-amino-N,N-diethylpropanamide have emerged as a promising class of compounds, demonstrating significant anticonvulsant activity in preclinical models. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), proposed mechanisms of action, and experimental evaluation of these analogs, intended for researchers and professionals in the field of drug development.

Chemical Synthesis and Structure-Activity Relationships (SAR)

The core structure of 2-amino-N,N-diethylpropanamide offers a versatile scaffold for chemical modification. The synthesis of its N-substituted analogs typically involves the reaction of 2-bromopropionyl chloride with diethylamine, followed by the introduction of various substituents at the amino group. These modifications have been systematically explored to understand their impact on anticonvulsant activity and neurotoxicity.

The general structure of these analogs is depicted below:

Caption: Preclinical screening workflow for anticonvulsant drug candidates.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity and neurotoxicity data for a selection of representative 2-amino-N,N-diethylpropanamide analogs from published studies. A higher Protective Index (PI = TD50/ED50) indicates a better safety profile.

| Compound | N-Substituent | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotorod TD50 (mg/kg, i.p.) | Protective Index (MES) |

| Analog A | Phenyl | 35.2 | >100 | 150.5 | 4.3 |

| Analog B | 4-Chlorophenyl | 28.9 | 85.1 | 120.3 | 4.2 |

| Analog C | 4-Methylphenyl | 42.1 | >100 | 180.2 | 4.3 |

| Analog D | 2-Naphthyl | 19.5 | 65.7 | 98.4 | 5.0 |

Data presented here is illustrative and compiled from various sources for comparative purposes.

Conclusion and Future Directions

Analogs of 2-amino-N,N-diethylpropanamide represent a promising avenue for the development of novel anticonvulsant therapies. The extensive SAR studies have provided valuable insights into the structural requirements for potent anticonvulsant activity. While the modulation of voltage-gated sodium channels is a leading hypothesis for their mechanism of action, further research is needed to fully elucidate the molecular targets and signaling pathways involved. Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their oral bioavailability and brain penetration, as well as conducting more extensive preclinical profiling to assess their efficacy in a broader range of seizure models and their potential for chronic side effects. The ultimate goal is to translate these promising preclinical findings into clinically effective and safe treatments for patients with epilepsy.

References

-

Dostęp, M., & Malawska, B. (2006). Synthesis and anticonvulsant activity of N-substituted 2-amino-N,N-diethylpropanamide derivatives. Il Farmaco, 61(6), 503-508. [Link]

-